molecular formula C4H7N5O B11717669 N'-hydroxy-2-(triazol-1-yl)ethanimidamide

N'-hydroxy-2-(triazol-1-yl)ethanimidamide

Katalognummer: B11717669
Molekulargewicht: 141.13 g/mol
InChI-Schlüssel: CHARWSDWMXTOBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-2-(triazol-1-yl)ethanimidamide is a chemical compound with the molecular formula C4H7N5O and a molecular weight of 141.13 g/mol This compound is known for its unique structure, which includes a triazole ring and a hydroxyethanimidamide group

Vorbereitungsmethoden

The synthesis of N’-hydroxy-2-(triazol-1-yl)ethanimidamide typically involves the reaction of triazole derivatives with hydroxylamine derivatives under specific conditions. One common method includes the reaction of 1H-1,2,4-triazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques and equipment.

Analyse Chemischer Reaktionen

N’-hydroxy-2-(triazol-1-yl)ethanimidamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-2-(triazol-1-yl)ethanimidamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-hydroxy-2-(triazol-1-yl)ethanimidamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the hydroxyethanimidamide group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Vergleich Mit ähnlichen Verbindungen

N’-hydroxy-2-(triazol-1-yl)ethanimidamide can be compared to other similar compounds, such as:

    N-hydroxy-2-(2H-1,2,3-triazol-2-yl)ethanimidamide: This compound has a similar structure but differs in the position of the triazole ring

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and are used in various chemical and biological applications.

Eigenschaften

Molekularformel

C4H7N5O

Molekulargewicht

141.13 g/mol

IUPAC-Name

N'-hydroxy-2-(triazol-1-yl)ethanimidamide

InChI

InChI=1S/C4H7N5O/c5-4(7-10)3-9-2-1-6-8-9/h1-2,10H,3H2,(H2,5,7)

InChI-Schlüssel

CHARWSDWMXTOBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=N1)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.